

"2-Methoxy-5-nitrobenzo[d]thiazole" spectral analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzo[d]thiazole

Cat. No.: B2935241

[Get Quote](#)

Spectral Analysis of 2-Methoxy-5-nitrobenzo[d]thiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral analysis of **2-Methoxy-5-nitrobenzo[d]thiazole**, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data presentation, experimental protocols, and a logical workflow for the structural elucidation of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Methoxy-5-nitrobenzo[d]thiazole**, the following data tables present predicted values derived from analyses of structurally similar compounds and spectroscopic principles. These predictions serve as a robust reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.60	d	~2.5	H-4
~8.20	dd	~9.0, 2.5	H-6
~7.80	d	~9.0	H-7
~4.20	s	-	-OCH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~170.0	C-2
~155.0	C-7a
~145.0	C-5
~144.0	C-3a
~125.0	C-6
~120.0	C-4
~118.0	C-7
~56.0	-OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH ₃)
~1590, ~1470	Strong	Aromatic C=C stretch
~1520	Strong, Sharp	Asymmetric NO ₂ stretch[1][2][3]
~1340	Strong, Sharp	Symmetric NO ₂ stretch[1][2][3]
~1250	Strong	Aryl-O stretch (C-O)
~1020	Medium	Aliphatic C-O stretch (-OCH ₃)
~830	Strong	C-N stretch
~740	Medium	C-S stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
210	[M] ⁺ (Molecular Ion)
195	[M - CH ₃] ⁺
180	[M - NO] ⁺
164	[M - NO ₂] ⁺
152	[M - CO - NO] ⁺
134	[C ₇ H ₄ N ₂ S] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **2-Methoxy-5-nitrobenzo[d]thiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 16 ppm, centered at 8 ppm.
 - Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
 - Collect 16 scans for adequate signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum at 298 K.
 - Use a spectral width of 240 ppm, centered at 120 ppm.
 - Employ a proton-decoupled pulse sequence.
 - Use a 45-degree pulse width with a relaxation delay of 5 seconds.
 - Collect 1024 scans.
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C . Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a

transparent disk using a hydraulic press.

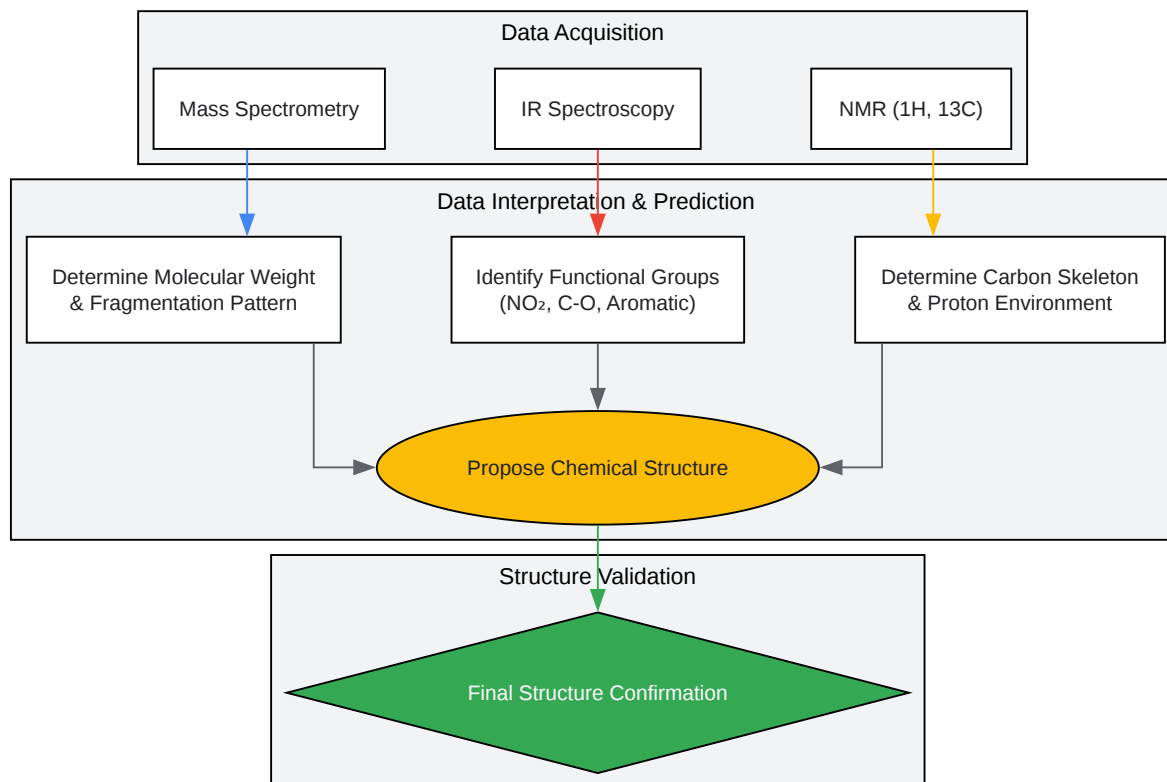
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Acquire the spectrum at a resolution of 4 cm^{-1} .
 - Perform a background scan using a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via direct infusion or after separation using liquid chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.^{[4][5]}
- Acquisition:
 - Operate the ESI source in positive ion mode.
 - Set the capillary voltage to 3.5 kV and the source temperature to 120°C.
 - Acquire mass spectra over a mass range of m/z 50-500.
 - For fragmentation analysis (MS/MS), select the molecular ion (m/z 210) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Workflow for Spectral Analysis

The structural elucidation of **2-Methoxy-5-nitrobenzo[d]thiazole** follows a logical progression of spectroscopic analysis. The following diagram illustrates this workflow.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["2-Methoxy-5-nitrobenzo[d]thiazole" spectral analysis (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2935241#2-methoxy-5-nitrobenzo-d-thiazole-spectral-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com